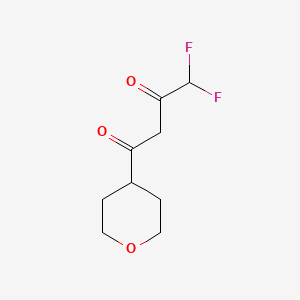
1-(5-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol is a chemical compound that features a brominated pyrazole ring attached to a tertiary alcohol group
Métodos De Preparación
The synthesis of 1-(5-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol typically involves the bromination of a pyrazole precursor followed by the introduction of the tertiary alcohol group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(5-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide (NaN3) or potassium cyanide (KCN).
Aplicaciones Científicas De Investigación
1-(5-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic uses.
Medicine: It may serve as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(5-bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol can be compared with other brominated pyrazole compounds, such as:
2-(5-bromo-1H-pyrazol-1-yl)pyridine: This compound features a pyridine ring instead of a tertiary alcohol group, which may result in different chemical properties and applications.
5-bromo-2-(1H-imidazol-1-yl)pyrimidine:
The uniqueness of this compound lies in its combination of a brominated pyrazole ring with a tertiary alcohol group, which can provide distinct reactivity and functionality in various applications.
Propiedades
IUPAC Name |
1-(5-bromopyrazol-1-yl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-7(2,11)5-10-6(8)3-4-9-10/h3-4,11H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWKOSVEUJXQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C(=CC=N1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{1-[(2-methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}propan-1-amine trihydrochloride](/img/structure/B6609514.png)
![tert-butyl N-[(2S)-3-amino-2-methoxypropyl]carbamate](/img/structure/B6609518.png)
![3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane](/img/structure/B6609523.png)
![4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid](/img/structure/B6609529.png)


![methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride](/img/structure/B6609554.png)


![6-(4-Bromophenyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609573.png)

![3-(2-chlorophenyl)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B6609588.png)
![rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B6609598.png)
![rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate](/img/structure/B6609609.png)
